N-(tert-butyl)-3-methyl-2-furamide
Description
N-(tert-butyl)-3-methyl-2-furamide is a furan-derived amide compound characterized by a tert-butyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the furan ring. For example, the synthesis of pyrazole- and piperidine-based tert-butyl amides (e.g., and ) highlights the importance of mild reaction conditions, such as room-temperature condensation, and the use of drying agents like MgSO₄ to achieve high yields .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-tert-butyl-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C10H15NO2/c1-7-5-6-13-8(7)9(12)11-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
InChI Key |
VNRLMHZVLBEIAM-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)C(=O)NC(C)(C)C |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Analysis
N-(tert-butyl)-3-methyl-2-furamide vs. Piperidine Carboxylates ():
The tert-butyl group in piperidine carboxylates induces chair conformations in six-membered rings, with bond shortening (e.g., N1–C6: 1.343 Å) due to conjugation with carbonyl groups . For this compound, the planar furan ring and tert-butyl substituent may enforce rigidity, limiting conformational flexibility. This contrasts with the chair conformation of piperidine analogs, which enhances stability in biological environments.
Key Similarities:
- Electronic effects: Conjugation between amide carbonyls and adjacent bonds is observed in both systems.
- Steric bulk: The tert-butyl group in both compounds likely reduces solubility in polar solvents.
Data Tables
Table 2: Structural and Electronic Features
| Compound | Key Bond Lengths (Å) | Conformation | Solubility (Polar Solvents) |
|---|---|---|---|
| N-Pyrazolylimine | C=N: 1.28 (imine) | Planar | Moderate |
| Piperidine Carboxylate | N1–C6: 1.343 | Chair | Low |
| This compound | C=O: ~1.22 (amide) | Rigid planar | Low (tert-butyl hindrance) |
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